sodium bicyclo[1.1.0]butane-1-carboxylate
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Overview
Description
Sodium bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. It is characterized by its small, compact structure and high strain energy, making it an interesting subject for both theoretical and practical studies in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium bicyclo[1.1.0]butane-1-carboxylate typically involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which affords an ester-substituted bicyclo[1.1.0]butane. This method was first reported by Wiberg and Ciula in 1959 . Another approach involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The high strain energy and reactivity of the compound necessitate careful control of reaction conditions to ensure safety and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium bicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The strained structure allows for substitution reactions, often leading to ring-opening or rearrangement.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles that can interact with the strained ring system.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Sodium bicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its high strain energy and reactivity.
Medicine: Investigated for its potential as a bioisostere in drug design, providing unique structural features that can enhance drug efficacy.
Industry: Utilized in the development of new materials and polymers with unique properties
Mechanism of Action
The mechanism of action of sodium bicyclo[1.1.0]butane-1-carboxylate involves its high strain energy, which drives many of its reactions. The compound’s strained ring system can undergo “strain-release” transformations, where the release of strain energy facilitates the formation of new bonds and products. This property makes it a valuable tool in synthetic chemistry for creating complex structures .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the carboxylate group.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Cyclobutane: A less strained four-membered ring system.
Uniqueness: Sodium bicyclo[1.1.0]butane-1-carboxylate stands out due to its combination of high strain energy and the presence of a carboxylate group, which enhances its reactivity and potential for functionalization. This makes it more versatile compared to its analogs and other small ring systems .
Properties
CAS No. |
2708281-46-1 |
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Molecular Formula |
C5H5NaO2 |
Molecular Weight |
120.08 g/mol |
IUPAC Name |
sodium;bicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C5H6O2.Na/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1 |
InChI Key |
DFSUGOYVWRFFAC-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C1(C2)C(=O)[O-].[Na+] |
Purity |
91 |
Origin of Product |
United States |
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